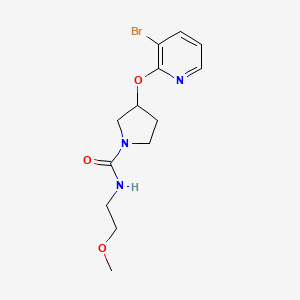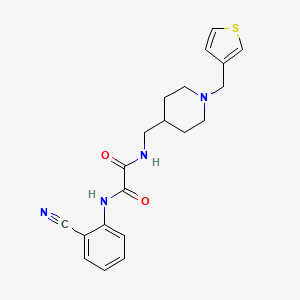
3-((3-bromopyridin-2-yl)oxy)-N-(2-methoxyethyl)pyrrolidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((3-bromopyridin-2-yl)oxy)-N-(2-methoxyethyl)pyrrolidine-1-carboxamide, also known as Boc-3-bromo-2-pyridyloxy-N-methoxyethylpyrrolidine, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
科学的研究の応用
Organic Synthesis and Chemical Properties
Research on derivatives and analogs of pyridine and pyrrolidine compounds, similar to "3-((3-bromopyridin-2-yl)oxy)-N-(2-methoxyethyl)pyrrolidine-1-carboxamide", highlights the versatility of these compounds in organic synthesis. For instance, studies on the synthesis and antibacterial activity of novel 4-pyrrolidin-3-cyanopyridine derivatives demonstrate the potential of pyrrolidine and pyridine-based compounds in generating a variety of biologically active substances through chemical modifications (Bogdanowicz et al., 2013). These processes often involve the introduction of bromine and other functional groups, which can significantly alter the chemical and biological properties of the compounds.
Antimicrobial Activity
The research into the synthesis of cyanopyridine and pyridine derivatives, similar to the compound , has shown significant antimicrobial potential. These compounds have been tested against a range of aerobic and anaerobic bacteria, with some derivatives demonstrating minimal inhibitory concentration values indicating strong antimicrobial activity (Bogdanowicz et al., 2013). This suggests that modifications on the pyridine and pyrrolidine scaffolds can lead to effective antimicrobial agents.
Potential in Drug Discovery
Further research into similar compounds has explored their utility in drug discovery, particularly as kinase inhibitors for cancer therapy. For example, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have been identified as potent and selective inhibitors of the Met kinase superfamily, demonstrating the potential of pyridine derivatives in targeted cancer therapies (Schroeder et al., 2009). This highlights the role of pyridine and pyrrolidine derivatives in developing new therapeutic agents.
特性
IUPAC Name |
3-(3-bromopyridin-2-yl)oxy-N-(2-methoxyethyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN3O3/c1-19-8-6-16-13(18)17-7-4-10(9-17)20-12-11(14)3-2-5-15-12/h2-3,5,10H,4,6-9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUKYJWPHNJXEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)N1CCC(C1)OC2=C(C=CC=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3-bromopyridin-2-yl)oxy)-N-(2-methoxyethyl)pyrrolidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)hexanamide](/img/structure/B2440642.png)
![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2440643.png)
![2-(6-methyl-1,3-benzothiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2440645.png)





![9-cyclopropyl-3-(2,5-dimethoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2440655.png)




![N-{2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2440665.png)